Parvoline

Description

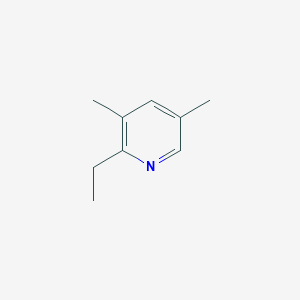

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-3,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-4-9-8(3)5-7(2)6-10-9/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUUXTUCKOZMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149991 | |

| Record name | 2-Ethyl-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-96-2 | |

| Record name | 2-Ethyl-3,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3,5-dimethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-3,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3,5-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARVOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06CS7VYH7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 2 Ethyl 3,5 Dimethylpyridine

Traditional and Industrial Synthetic Routes

Cobalt Phosphate-Catalyzed Condensation of Propionaldehyde (B47417) with Ammonia (B1221849)

One of the foundational industrial methods for producing 2-Ethyl-3,5-dimethylpyridine involves the gas-phase condensation of propionaldehyde with ammonia, utilizing a cobalt phosphate (B84403) (Co₃(PO₄)₂) catalyst. This approach is a classic example of pyridine (B92270) synthesis, relying on the construction of the heterocyclic ring from acyclic precursors.

The reaction is typically conducted at high temperatures, ranging from 350°C to 420°C. researchgate.net This elevated temperature is necessary to facilitate both the cyclization and subsequent dehydrogenation steps that lead to the aromatic pyridine ring. The process is carried out in the vapor phase, where the gaseous reactants are passed over the solid cobalt phosphate catalyst. google.com

| Parameter | Value |

| Reactants | Propionaldehyde, Ammonia |

| Catalyst | Cobalt Phosphate (Co₃(PO₄)₂) |

| Temperature | 350–420°C |

| Phase | Gas-phase |

| This table summarizes the key reaction conditions for the cobalt phosphate-catalyzed synthesis of 2-Ethyl-3,5-dimethylpyridine. |

This synthetic route typically results in a mixture of pyridine derivatives. The yield of the target compound, 2-Ethyl-3,5-dimethylpyridine, is reported to be around 30%. However, the reaction also produces significant byproducts, including isomeric pyridines such as 4-ethyl-3,5-dimethylpyridine and 3,4-dimethylpyridine. The formation of these byproducts necessitates subsequent purification steps to isolate the desired compound. In some variations of this reaction using different catalysts, 2-ethyl-3,5-dimethylpyridine itself can be a byproduct in the synthesis of other lutidines. rsc.orgd-nb.info

| Product | Typical Yield/Presence |

| 2-Ethyl-3,5-dimethylpyridine | 30% |

| 4-ethyl-3,5-dimethylpyridine | Byproduct |

| 3,4-dimethylpyridine | Byproduct |

| This table outlines the typical product distribution in the cobalt phosphate-catalyzed condensation of propionaldehyde and ammonia. |

Heterocyclization of N-Propylidenepropenylamine

An alternative, though less common, synthetic pathway to 2-Ethyl-3,5-dimethylpyridine is through the heterocyclization of N-Propylidenepropenylamine. This method involves a vapor-phase reaction over a specific mixed oxide catalyst.

A study from 1970 detailed the use of a potassium oxide on alumina (B75360) (K₂O/Al₂O₃) catalyst for this transformation. The reaction is conducted at a high temperature, in the range of 410–450°C. This catalytic system facilitates the complex series of reactions required to form the pyridine ring from the N-propylidenepropenylamine precursor. The reported yield for 2-Ethyl-3,5-dimethylpyridine via this method is 17%, with 4,5-dimethyl-2-ethylpyridine being a notable byproduct. The proposed mechanism involves a series of rearrangements, including disproportionation and a Cope rearrangement, followed by dehydrogenation to achieve the final aromatic product.

| Parameter | Value |

| Reactant | N-Propylidenepropenylamine |

| Catalyst | K₂O/Al₂O₃ |

| Temperature | 410–450°C |

| Phase | Vapor-phase |

| Yield of 2-Ethyl-3,5-dimethylpyridine | 17% |

| Byproduct | 4,5-dimethyl-2-ethylpyridine |

| This table presents the key parameters and outcomes for the heterocyclization of N-Propylidenepropenylamine. |

Reaction Mechanisms (Disproportionation, Cope Rearrangement, Dehydrogenation)

The synthesis of 2-Ethyl-3,5-dimethylpyridine can proceed through a series of complex reaction mechanisms, particularly when starting from precursors like N-propylidenepropenylamine. These mechanisms include disproportionation, the Cope rearrangement, and dehydrogenation.

Disproportionation: In the context of pyridine synthesis, disproportionation can involve the rearrangement of an intermediate, such as N-propylidenepropenylamine, to form a dihydropyridine (B1217469) intermediate. This process is also a plausible step in the palladium-catalyzed reactions involving allylamine (B125299), cyclopropylamine (B47189), and diallylamine (B93489). researchgate.net

Cope Rearrangement: This thermal reorganization is a key step in the heterocyclization of N-propylidenepropenylamine, leading to the formation of a bicyclic intermediate. The aza-Cope rearrangement is a related and powerful tool in forming piperidine (B6355638) and pyridine derivatives. wikipedia.org

Dehydrogenation: The final step to achieve the aromatic pyridine ring is dehydrogenation, which involves the loss of hydrogen from an intermediate, such as the dihydropyridine formed during disproportionation. chemistnotes.com High temperatures in early industrial processes, like the cobalt phosphate-catalyzed condensation, promoted both cyclization and dehydrogenation.

Product Distribution (e.g., 4,5-dimethyl-2-ethylpyridine)

The synthesis of 2-Ethyl-3,5-dimethylpyridine is often accompanied by the formation of isomers and other byproducts. The distribution of these products is highly dependent on the synthetic method and reaction conditions.

For instance, the cobalt phosphate-catalyzed condensation of propionaldehyde with ammonia yields a mixture containing 2-Ethyl-3,5-dimethylpyridine (30% yield), as well as 4-ethyl-3,5-dimethylpyridine and 3,4-dimethylpyridine. In another historical method, the heterocyclization of N-propylidenepropenylamine with propylene (B89431) over a K₂O/Al₂O₃ catalyst at 410–450°C produced the target compound in 17% yield along with its isomer, 4,5-dimethyl-2-ethylpyridine.

Modern catalytic approaches, such as palladium-catalyzed condensation, offer higher yields (44–58%) with negligible byproduct formation, highlighting a significant improvement in product selectivity.

Modern and Catalytic Synthetic Approaches

Recent advancements in catalysis have led to more efficient and selective methods for the synthesis of 2-Ethyl-3,5-dimethylpyridine. These modern approaches often utilize transition metal catalysts and zeolites to overcome the limitations of older, high-temperature methods.

Palladium-Catalyzed Heterocyclization of Amines

Palladium catalysis has become a cornerstone in the synthesis of heterocyclic compounds, including 2-Ethyl-3,5-dimethylpyridine. These methods offer milder reaction conditions and greater control over the product distribution.

The heterocyclization of specific amine precursors like allylamine, cyclopropylamine, and diallylamine in the presence of palladium catalysts has been successfully employed for the synthesis of 2-Ethyl-3,5-dimethylpyridine. researchgate.netresearchgate.net These reactions involve the intricate transformation of the amine substrates to construct the pyridine ring. For example, heating cyclopropylamine at 170°C with palladium chloride resulted in the formation of 2-ethyl-3,5-dimethylpyridine. researchgate.net

Palladium complexes are central to these synthetic routes, facilitating key steps such as disproportionation and heterocyclization. researchgate.netresearchgate.net The synthesis of 2-Ethyl-3,5-dimethylpyridine from allylamine, cyclopropylamine, and diallylamine is believed to proceed through several steps, including disproportionation and aza-Cope rearrangement, all mediated by the palladium catalyst. researchgate.net The catalytic cycle typically involves the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then participates in the reaction sequence. nih.govacs.org The electronic properties of the ligands attached to the palladium center can significantly influence the catalytic activity and reaction yield. acs.orgukzn.ac.za

Table 1: Comparison of Synthetic Methods for 2-Ethyl-3,5-dimethylpyridine

| Method | Catalyst | Temperature (°C) | Yield (%) | Byproducts |

| Cobalt Phosphate Condensation | Co₃(PO₄)₂ | 350–420 | 30 | Multiple pyridine isomers |

| Heterocyclization | K₂O/Al₂O₃ | 410–450 | 17 | 4,5-Dimethyl-2-ethylpyridine |

| Palladium-Catalyzed Condensation | Pd(dba)₂ | 150 | 44–58 | Negligible |

Zeolite-Catalyzed Synthesis

Zeolites, with their well-defined porous structures and acidic properties, have emerged as effective catalysts for the synthesis of pyridines and their alkyl derivatives. researchgate.netwipo.intgoogle.com They offer shape selectivity and can be modified to enhance the yield of desired products. researchgate.netepo.org

In the context of 2-Ethyl-3,5-dimethylpyridine synthesis, the reaction of propanal with ammonia over a hierarchical H-Ymmm zeolite has shown a selectivity of 58% at complete aldehyde conversion. scribd.comresearchgate.net The use of zeolite catalysts like ZSM-5 in the Chichibabin pyridine synthesis from aldehydes and ammonia is a well-established industrial process, although it often produces a mixture of pyridine derivatives. chemistnotes.comwikipedia.org The catalytic activity of zeolites can be tuned by modifying their silica-to-alumina ratio and by incorporating metals like zinc. google.commdpi.com For instance, zinc-modified ZSM-5 zeolites have demonstrated improved yields of pyridine and its alkyl derivatives. google.com The reaction mechanism over zeolites involves aldol-type condensations, cyclization, and dehydrogenation steps occurring within the catalyst's pores. rsc.org

Application of H-Ymmm Zeolite and other Modified Zeolites

The development of hierarchical zeolites, which possess a combination of micropores, mesopores, and macropores, has marked a significant advancement in the synthesis of substituted pyridines. researchgate.netrsc.org Among these, the hierarchically structured H-Ymmm zeolite has demonstrated notable activity and selectivity in the formation of various N-heterocyclic compounds. researchgate.netresearchgate.netscribd.com This type of zeolite facilitates the synthesis of 2-ethyl-3,5-dimethylpyridine through the cyclocondensation of propanal with ammonia. researchgate.netcolab.ws The unique porous structure of H-Ymmm zeolite is advantageous over traditional microporous H-Y zeolites, as it helps to overcome diffusion limitations for both reactants and products, thereby enhancing catalytic performance. researchgate.netrsc.org

Other modified zeolites have also been explored for pyridine synthesis. For instance, large-pore zeolites like zeolite beta (BEA) have shown excellent yields and productivity in pyridine base synthesis. google.com Modifications of zeolites, such as ZSM-5, through treatments or impregnation with metals like zinc or magnesium, have been used to tune acidity and improve yields for specific pyridine derivatives. mdpi.com The synthesis of 2-ethyl-3,5-dimethylpyridine, historically known as α-parvoline, is a key example of a base synthesis reaction involving an aldehyde (propionaldehyde) and ammonia over a heterogeneous catalyst. google.com While older methods utilized catalysts like cobalt phosphate, modern approaches favor shape-selective zeolites for their superior performance and reusability. google.com

Efficiency and Selectivity in Pyridine Formation

The efficiency and selectivity of a catalyst are paramount in industrial chemical synthesis. In the synthesis of 2-ethyl-3,5-dimethylpyridine from the reaction of propanal and ammonia, H-Ymmm zeolite has been shown to achieve a selectivity of 58% with complete conversion of the aldehyde. researchgate.netscribd.comcolab.ws This demonstrates a significant advantage of the micro-meso-macroporous H-Ymmm zeolite. researchgate.net In contrast, traditional methods, such as the condensation over a cobalt phosphate catalyst, yield a mixture of pyridine derivatives with the target compound at approximately 30%. Another older, vapor-phase method involving the heterocyclization of N-propylidenepropenylamine over a K₂O/Al₂O₃ catalyst resulted in an even lower yield of 17%.

The hierarchical pore structure of H-Ymmm not only provides high accessibility to active sites but also influences the product distribution. rsc.org While it shows high selectivity for 3,5-lutidine (up to 90%) from propanol, formaldehyde, and ammonia, it also effectively catalyzes the formation of 2-ethyl-3,5-dimethylpyridine from different starting materials. researchgate.netrsc.org

Interactive Data Table: Catalyst Performance in 2-Ethyl-3,5-dimethylpyridine Synthesis

| Catalyst | Starting Material(s) | Selectivity / Yield | Conversion | Source(s) |

| H-Ymmm Zeolite | Propanal, Ammonia | 58% Selectivity | Complete | researchgate.net, scribd.com |

| Cobalt Phosphate (Co₃(PO₄)₂) | Propionaldehyde, Ammonia | ~30% Yield | Not Specified | |

| K₂O/Al₂O₃ | N-propylidenepropenylamine | 17% Yield | Not Specified |

Reaction Conditions and Parameter Optimization

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the desired product. For the synthesis of 2-ethyl-3,5-dimethylpyridine using H-Ymmm zeolite, the reaction is conducted in a flow reactor with a fixed catalyst bed. scribd.com The process typically occurs at atmospheric pressure with a molar ratio of propanal to ammonia of 1:3. researchgate.netscribd.com Research indicates that the reaction of propionaldehyde with ammonia over the H-Ymmm zeolite catalyst leads to the formation of 2-ethyl-3,5-dimethylpyridine as the main product. scribd.com While specific temperatures for this exact reaction on H-Ymmm are part of broader studies, related pyridine syntheses on this catalyst occur at temperatures ranging from 150°C to 400°C. scribd.comgoogle.com For example, the synthesis of methylethylpyridine from acetaldehyde (B116499) and ammonia over H-Ymmm is conducted at 150°C. scribd.com This is a significantly lower temperature compared to older industrial methods which required temperatures between 350°C and 450°C.

General optimization for pyridine synthesis over zeolite catalysts involves adjusting parameters such as temperature, volumetric feed rate, and molar ratios of reactants. google.com The goal is often to achieve high conversion at lower temperatures to enhance energy efficiency. google.com

Interactive Data Table: Reaction Conditions for Pyridine Synthesis

| Catalyst System | Temperature | Pressure | Key Reactant Ratios | Source(s) |

| H-Ymmm Zeolite | 150°C (for related pyridines) | Atmospheric | Aldehyde:NH₃ = 1:3 | scribd.com |

| Cobalt Phosphate | 350–420°C | Not Specified | Not Specified | |

| K₂O/Al₂O₃ | 410–450°C | Not Specified | Not Specified | |

| General Zeolite (for Pyridines) | 200–400°C | Atmospheric | Ethanol (B145695):Formaldehyde:Ammonia = 1:0.5-1.1:1-5 | google.com |

Green Chemistry Principles in 2-Ethyl-3,5-dimethylpyridine Synthesis

The integration of green chemistry principles into chemical manufacturing is essential for environmental sustainability. This involves designing processes that reduce waste, use less hazardous substances, and are more energy-efficient.

Energy Efficient Reaction Conditions

Energy efficiency is a cornerstone of green chemistry. The development of highly active catalysts like modified zeolites allows for pyridine synthesis to be carried out at lower temperatures and pressures compared to older methods, thereby reducing energy consumption. google.comgoogle.com For instance, syntheses over H-Ymmm zeolites can proceed at temperatures as low as 150°C at atmospheric pressure, a significant energy saving compared to the high temperatures (350-450°C) required by earlier industrial processes. scribd.com The objective of modern catalyst development is to create more efficient processes that yield pyridines at lower reaction temperatures, making the synthesis more economical and environmentally friendly. google.com

Iii. Reactivity and Mechanistic Studies of 2 Ethyl 3,5 Dimethylpyridine

Electrophilic Aromatic Substitution Reactionsontosight.aicymitquimica.com

Electrophilic attack on the pyridine (B92270) ring is generally disfavored compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of activating alkyl groups in 2-ethyl-3,5-dimethylpyridine can facilitate such reactions, albeit under specific conditions. Electrophilic substitution typically occurs at the meta and para positions relative to the nitrogen atom due to steric hindrance from the substituents at the 2, 3, and 5 positions.

The halogenation of 2-ethyl-3,5-dimethylpyridine, such as chlorination, demonstrates the directing effects of the substituents. The reaction, often carried out with chlorine gas in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃), primarily yields the 4-chloro substituted product.

Table 1: Product Distribution in the Chlorination of 2-Ethyl-3,5-dimethylpyridine

| Reactant | Reagent | Conditions | Major Product |

| 2-Ethyl-3,5-dimethylpyridine | Cl₂/FeCl₃ | 25–80°C, inert atmosphere | 2-Ethyl-3,5-dimethyl-4-chloropyridine |

The formation of the 4-chloro isomer as the major product can be attributed to the combined steric and electronic effects of the ethyl and methyl groups.

Nitration of 2-ethyl-3,5-dimethylpyridine, typically performed with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures, results in the formation of a mixture of isomers. The directing effects of the alkyl groups compete, leading to a less selective reaction compared to halogenation. The primary products are the nitro-substituted derivatives, with the position of nitration influenced by the steric hindrance and the electronic activation provided by the ethyl and methyl groups.

The substituents on the pyridine ring play a crucial role in determining the regioselectivity of electrophilic aromatic substitution. abertay.ac.uk

Electronic Effects : The ethyl and dimethyl groups at the 2, 3, and 5-positions are electron-donating, which increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. This activating effect is most pronounced at the ortho and para positions relative to each alkyl group.

Steric Effects : The ethyl group at the 2-position and the methyl group at the 3-position create significant steric hindrance, disfavoring electrophilic attack at the adjacent positions. The combination of these effects leads to a preference for substitution at the less sterically hindered 4-position.

Oxidation Reactionsbenchchem.comevitachem.com

The alkyl substituents and the nitrogen atom of 2-ethyl-3,5-dimethylpyridine are susceptible to oxidation under various conditions. evitachem.com

Oxidation of the ethyl and methyl side chains of 2-ethyl-3,5-dimethylpyridine can lead to the formation of corresponding pyridine carboxylic acids. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid, can be employed for this transformation. google.com For instance, the oxidation of alkylpyridines with nitric acid at elevated temperatures and pressures can produce pyridine carboxylic acids with high conversion rates. google.com The specific carboxylic acid formed depends on which alkyl group is oxidized. For example, oxidation of the ethyl group could yield 3,5-dimethylpyridine-2-carboxylic acid.

Table 2: Representative Oxidation of Alkylpyridines to Pyridine Carboxylic Acids google.com

| Starting Material | Oxidizing Agent | Conditions | Major Product |

| Alkylpyridines (e.g., methyl-ethyl pyridines) | Nitric Acid | 180-370°C, 20-500 atm | Pyridine carboxylic acids |

The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This reaction is typically carried out using peracids, such as perbenzoic acid or m-chloroperoxybenzoic acid (m-CPBA). abertay.ac.ukarkat-usa.org The formation of the N-oxide is influenced by the basicity of the nitrogen atom and steric effects from adjacent substituents. abertay.ac.uk The N-oxidation of pyridines bearing alkyl substituents generally proceeds with high conversion. arkat-usa.org The resulting N-oxides, like 3,5-dimethylpyridine-N-oxide, are valuable intermediates in organic synthesis as the N-oxide group can facilitate further functionalization of the pyridine ring. google.comgoogleapis.com

Reduction Reactions

The reduction of 2-ethyl-3,5-dimethylpyridine can target either the pyridine ring or its alkyl substituents, depending on the chosen reagent and reaction conditions.

The pyridine ring of 2-ethyl-3,5-dimethylpyridine can be fully reduced to a piperidine (B6355638) structure through catalytic hydrogenation. This transformation is typically achieved using catalysts such as palladium on carbon (Pd/C) or Raney nickel. The reaction is conducted under a hydrogen gas atmosphere (1–10 atm) at temperatures ranging from 50 to 150°C. The resulting 2-ethyl-3,5-dimethylpiperidine (B15241911) is a valuable intermediate in the synthesis of various pharmaceutical compounds, including nicotine (B1678760) analogs.

Recent advancements in electrocatalytic hydrogenation have shown promise for the reduction of pyridine derivatives under ambient temperature and pressure. nih.govacs.org This method, which can utilize a carbon-supported rhodium catalyst, offers a more energy-efficient and sustainable alternative to traditional high-temperature and high-pressure thermochemical processes. nih.govacs.org The selective catalytic hydrogenation of related dimethylpyridines to their corresponding piperidines has been successfully demonstrated using ruthenium-based catalysts, which are noted for their high stability and activity. researchgate.net

Table 1: Catalytic Hydrogenation of Pyridine Derivatives

| Catalyst | Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pd/C or Raney Ni | 2-Ethyl-3,5-dimethylpyridine | 2-Ethyl-3,5-dimethylpiperidine | H₂ (1–10 atm), 50–150°C | - | |

| Rh/C | Pyridine | Piperidine | Ambient temp. & pressure, electrocatalytic | 98% | nih.govacs.org |

| Ru/C | 3,5-Dimethylpyridine | 3,5-Dimethylpiperidine | Continuous hydrogenation, trickle bed reactor | High | researchgate.net |

The reduction of 2-ethyl-3,5-dimethylpyridine can also be accomplished using metal hydride reagents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that requires anhydrous ether or tetrahydrofuran (B95107) (THF) as a solvent. evitachem.com It is capable of fully reducing the pyridine ring to yield piperidine derivatives.

Sodium borohydride (B1222165) (NaBH₄) is a less reactive and more selective reducing agent compared to LiAlH₄. While its specific application to 2-ethyl-3,5-dimethylpyridine is not extensively detailed in the provided results, it is generally used for the reduction of specific functional groups and may not be strong enough to reduce the aromatic pyridine ring under standard conditions. The choice between these reagents allows for controlled reductions, either targeting the entire ring system or specific substituents.

Cross-Coupling Reactions and Functionalization

The functionalization of the 2-ethyl-3,5-dimethylpyridine core can be effectively achieved through various metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. In the context of 2-ethyl-3,5-dimethylpyridine, its brominated derivatives serve as effective substrates for coupling with aryl boronic acids. This reaction, typically catalyzed by a palladium complex, facilitates the synthesis of biaryl pyridines. The optimization of reaction conditions, including the choice of palladium source, ligand, base, and solvent system, is crucial for maximizing the yield of the desired diarylated product and minimizing side reactions like debromination. beilstein-journals.orgsemanticscholar.org Studies on related brominated dimethylpyridines have shown that the reaction can be highly regio- and atropselective, providing access to complex, sterically hindered biaryl structures. beilstein-journals.org

Table 2: Suzuki-Miyaura Coupling of Brominated Pyridines

| Substrate | Reagent | Catalyst System | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Brominated 2-ethyl-3,5-dimethylpyridine | Aryl boronic acids | Palladium catalyst | Biaryl pyridines | Forms C-C bonds to create biaryl structures. | |

| 3,5-Dibromo-2,4,6-trimethylpyridine | Phenylboronic acid | Pd(OAc)₂, P(o-tol)₃, Na₂CO₃ | 3,5-Diaryl-2,4,6-trimethylpyridines | Optimization of catalyst, base, and solvent is critical for high yields. | beilstein-journals.orgsemanticscholar.org |

| 3,4,5-Tribromo-2,6-dimethylpyridine | ortho-Methoxyphenylboronic acid | Palladium catalyst | Atropisomeric triaryl-2,6-dimethylpyridines | Demonstrates high regio- and atropselectivity. | beilstein-journals.org |

Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed cross-coupling reactions are instrumental in functionalizing the pyridine ring. These methods provide powerful tools for the formation of both carbon-carbon and carbon-heteroatom bonds. mdpi-res.com For instance, nickel-catalyzed homocoupling of brominated pyridines has been used to synthesize bipyridine derivatives. mdpi.com Furthermore, direct arylation of pyridine N-oxides, catalyzed by palladium, offers a regioselective route to 2-arylpyridines, which can subsequently be reduced to the corresponding pyridines. acs.org These strategies expand the synthetic utility of pyridine derivatives, enabling the construction of a wide array of complex molecules. mdpi.comcaltech.edu

Thermal and Photochemical Behavior

The stability and reactivity of 2-ethyl-3,5-dimethylpyridine under thermal and photochemical conditions have been investigated.

Under pyrolysis conditions, at temperatures between 300 and 500°C, 2-ethyl-3,5-dimethylpyridine undergoes decomposition. The primary products are smaller pyridine derivatives, such as 3,5-dimethylpyridine, and ethylene (B1197577), indicating cleavage of the ethyl group from the pyridine ring.

The photochemical behavior of 2-ethyl-3,5-dimethylpyridine involves the generation of radical intermediates upon UV irradiation. These reactive species can lead to subsequent reactions such as dimerization or cleavage of the side-chains. Studies on related dimethylpyridines have shown that photochemical irradiation can induce isomerization between different substituted pyridines, potentially through the formation of transient "Dewar pyridine" intermediates.

Pyrolysis Pathways and Decomposition Products

Pyrolysis involves the thermal decomposition of a compound in an inert atmosphere. researchgate.netd-nb.info Studies on 2-ethyl-3,5-dimethylpyridine reveal that when subjected to high temperatures, typically in the range of 300–500°C, it undergoes decomposition. The primary pyrolysis pathway involves the cleavage of the bond between the pyridine ring and the ethyl group.

This process leads to the formation of smaller, more stable molecules. The principal decomposition products identified from the pyrolysis of 2-ethyl-3,5-dimethylpyridine are ethylene and 3,5-dimethylpyridine. Under conditions of thermal decomposition, the generation of common combustion byproducts can also be expected. fishersci.se These include carbon monoxide (CO), carbon dioxide (CO₂), and various nitrogen oxides (NOx). fishersci.se

Table 1: Pyrolysis of 2-Ethyl-3,5-dimethylpyridine

| Parameter | Description |

| Temperature Range | 300–500°C |

| Primary Pathway | Cleavage of the C-C bond of the ethyl group attached to the pyridine ring. |

| Major Decomposition Products | 3,5-Dimethylpyridine, Ethylene. |

| General Thermal Decomposition Products | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Nitrogen Oxides (NOx). fishersci.se |

UV Irradiation and Radical Intermediate Generation

Exposure of 2-ethyl-3,5-dimethylpyridine to ultraviolet (UV) radiation initiates photochemical reactions through the formation of highly reactive radical intermediates. The absorption of UV energy can lead to the homolytic cleavage of bonds within the molecule, particularly at the alkyl side chains.

The generation of these radical intermediates can subsequently lead to a variety of reaction outcomes. Two prominent pathways observed are dimerization, where two radical species combine, and side-chain cleavage, which can result in the loss or alteration of the ethyl and methyl groups. This behavior is consistent with the known photochemistry of other pyridine derivatives, where UV irradiation can induce oxidation and rearrangement reactions. mdpi.com

Table 2: UV Irradiation Effects on 2-Ethyl-3,5-dimethylpyridine

| Phenomenon | Description |

| Primary Effect | Generation of radical intermediates upon absorption of UV light. |

| Resulting Pathways | Dimerization, Side-chain cleavage. |

Iv. Advanced Spectroscopic and Analytical Characterization for 2 Ethyl 3,5 Dimethylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework. For 2-Ethyl-3,5-dimethylpyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the substitution pattern on the pyridine (B92270) ring. researchgate.netresearchgate.net

The ¹H NMR spectrum of 2-Ethyl-3,5-dimethylpyridine displays characteristic signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the ethyl and methyl substituents. The chemical shifts (δ), multiplicities, and coupling constants (J) are instrumental in assigning each signal to its specific proton.

A study detailing the synthesis of 2-Ethyl-3,5-dimethylpyridine reported the following ¹H NMR spectral data in deuterated chloroform (B151607) (CDCl₃):

A triplet at δ 1.20 ppm, corresponding to the three protons of the methyl group (-CH₃) in the ethyl substituent. The triplet multiplicity arises from coupling with the adjacent methylene (B1212753) (-CH₂-) protons. researchgate.net

Two singlets at δ 2.20 ppm and δ 2.23 ppm, assigned to the two methyl groups at positions 3 and 5 of the pyridine ring. researchgate.net

A quartet at δ 2.74 ppm, attributed to the two methylene protons (-CH₂-) of the ethyl group. The quartet pattern is a result of coupling with the neighboring methyl (-CH₃) protons. researchgate.net

A singlet at δ 7.19 ppm, corresponding to the proton at position 4 (4-H) of the pyridine ring. researchgate.net

A singlet at δ 8.11 ppm, assigned to the proton at position 6 (6-H) of the pyridine ring. researchgate.net

The assignments are consistent with the electronic environment of the protons. The downfield shifts of the aromatic protons (H-4 and H-6) are characteristic of their position on the electron-deficient pyridine ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂CH₃ | 1.20 | t (triplet) | 7 |

| 3-CH₃ | 2.20 | s (singlet) | - |

| 5-CH₃ | 2.23 | s (singlet) | - |

| -CH₂CH₃ | 2.74 | q (quartet) | 7 |

| 4-H | 7.19 | s (singlet) | - |

| 6-H | 8.11 | s (singlet) | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2-Ethyl-3,5-dimethylpyridine gives a distinct signal, and its chemical shift is indicative of its bonding environment. The carbons of the pyridine ring typically resonate at lower field (higher ppm) compared to the aliphatic carbons of the substituents.

The structure of 2-Ethyl-3,5-dimethylpyridine was confirmed by ¹³C NMR spectroscopy, with spectra recorded on a 22.5 MHz spectrometer in CDCl₃. researchgate.net The chemical shifts for pyridine carbons are influenced by the electronegativity of the nitrogen atom and the position on the ring, with C2 and C6 appearing most downfield. testbook.com For substituted pyridines, the substituent effects must also be considered. While specific assignments for all carbons were not detailed in the available literature, the use of ¹³C NMR was cited as a key method for structural determination. researchgate.netresearchgate.net

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 2-Ethyl-3,5-dimethylpyridine, a COSY spectrum would show a cross-peak between the methylene protons (δ 2.74 ppm) and the methyl protons (δ 1.20 ppm) of the ethyl group, confirming their connectivity. chemrxiv.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the signals of the aromatic protons H-4 and H-6 would be correlated with their corresponding C-4 and C-6 carbon signals. chemrxiv.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons. It is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, an HMBC spectrum would show correlations from the protons of the methyl groups (3-CH₃ and 5-CH₃) to the adjacent ring carbons (C-2, C-3, C-4 and C-4, C-5, C-6 respectively), confirming their positions on the pyridine ring. chemrxiv.orgrsc.org

The collective data from these 2D NMR experiments provides a comprehensive and definitive map of the molecular structure of 2-Ethyl-3,5-dimethylpyridine. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. The calculated monoisotopic mass for 2-Ethyl-3,5-dimethylpyridine (C₉H₁₃N) is 135.1048 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental formula.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule's structure.

The mass spectrum of 2-Ethyl-3,5-dimethylpyridine shows a prominent molecular ion peak (M⁺) at m/z = 135, which corresponds to the molecular weight of the compound. nih.gov The fragmentation pattern is characteristic of alkyl-substituted pyridines. Key fragmentation pathways include:

Alpha-Cleavage: The bond alpha to the nitrogen atom in the ring can cleave. More significantly for alkylpyridines, cleavage of the bond beta to the aromatic ring is very common. For the ethyl group, this involves the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment ion at m/z = 120. This is often a very stable benzylic-type cation.

Loss of Alkene: A common rearrangement for alkyl-substituted aromatics is the McLafferty rearrangement if a gamma-hydrogen is available, or in this case, the loss of an alkene (ethene, C₂H₄, 28 Da) via hydrogen rearrangement, which would lead to a fragment at m/z = 107. libretexts.org This corresponds to the mass of dimethylpyridine.

Other observed fragment ions have been reported at m/z values of 56 and 42. These smaller fragments arise from further cleavage of the initial fragments or cleavage of the pyridine ring itself. The presence of a nitrogen atom means the molecular ion peak will have an odd mass, consistent with the Nitrogen Rule. whitman.edu

| m/z Value | Proposed Fragment Identity | Significance |

|---|---|---|

| 135 | [C₉H₁₃N]⁺ (Molecular Ion) | Confirms molecular weight |

| 120 | [M - CH₃]⁺ | Loss of methyl from the ethyl group (beta-cleavage) |

| 107 | [M - C₂H₄]⁺ | Loss of ethene |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing the electronic properties of aromatic compounds like 2-ethyl-3,5-dimethylpyridine. researchgate.net

The UV-Vis spectrum of 2-ethyl-3,5-dimethylpyridine in ethanol (B145695) exhibits an absorption maximum (λmax) at 270 nm, with a corresponding molar extinction coefficient (ε) of 3,400 L·mol⁻¹·cm⁻¹. In an acidic ethanol solution, a slight bathochromic shift is observed, with the λmax appearing at 274 nm and a significantly increased molar extinction coefficient of 5,800 L·mol⁻¹·cm⁻¹. This shift is indicative of the protonation of the nitrogen atom in the pyridine ring under acidic conditions.

The molar extinction coefficient, a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined experimentally by measuring the absorbance of solutions of known concentrations. rsc.orgresearchgate.net

Table 1: UV-Vis Absorption Data for 2-Ethyl-3,5-dimethylpyridine

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |

| Ethanol | 270 | 3,400 |

| Acidic Ethanol | 274 | 5,800 |

This table summarizes the key absorption characteristics of 2-ethyl-3,5-dimethylpyridine in different solvent environments.

The absorption bands observed in the UV-Vis spectrum of 2-ethyl-3,5-dimethylpyridine arise from electronic transitions within the molecule. The bands in the 270-274 nm range are characteristic of π → π* transitions within the aromatic pyridine ring. The presence of alkyl substituents (ethyl and methyl groups) on the pyridine ring influences the energy of these transitions. These electron-donating groups can slightly alter the electron density of the aromatic system, affecting the energy required for electronic excitation. The persistence of these characteristic aromatic absorptions confirms the retention of the aromatic nature of the pyridine ring despite the substitutions.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of 2-ethyl-3,5-dimethylpyridine and for separating it from isomers and other compounds in complex mixtures. dss.go.th

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. mdpi.comsemanticscholar.org In the context of 2-ethyl-3,5-dimethylpyridine, GC is used to separate the compound from its isomers and other components in a mixture. The use of a polar stationary phase, such as Carbowax, can achieve baseline separation of 2-ethyl-3,5-dimethylpyridine and its isomer, 2-ethyl-3,6-dimethylpyrazine. For instance, on a Carbowax column, 2-ethyl-3,5-dimethylpyridine has a retention time of 16.36 minutes, while its 3,6-isomer has a retention time of 16.88 minutes.

The mass spectrometer coupled to the gas chromatograph provides structural information by ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio (m/z). For 2-ethyl-3,5-dimethylpyridine, the molecular ion peak is observed at m/z = 135, which corresponds to its molecular weight. nih.gov Further fragmentation of the molecular ion provides additional structural confirmation.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of various compounds. advancechemjournal.com It is particularly useful for the analysis of non-volatile or thermally labile compounds, although it is also applicable to compounds like 2-ethyl-3,5-dimethylpyridine. dss.go.thadvancechemjournal.com

For the quantitative analysis of pyridine derivatives, reversed-phase HPLC (RP-HPLC) is often employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. While specific HPLC methods for the quantitative analysis of 2-ethyl-3,5-dimethylpyridine are not extensively detailed in the provided search results, general principles of HPLC suggest that a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water would be a suitable starting point for method development. mdpi.com The detection is typically carried out using a UV detector set at the absorption maximum of the compound (around 270 nm). dss.go.th HPLC offers high precision and accuracy, making it an ideal method for determining the purity of 2-ethyl-3,5-dimethylpyridine and for quantifying its concentration in various samples. advancechemjournal.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes. semanticscholar.orgijfans.org

Detailed experimental IR and Raman spectra for 2-ethyl-3,5-dimethylpyridine were not available in the search results. However, based on the known structure of the molecule, the expected characteristic vibrational frequencies can be predicted.

Table 2: Predicted Characteristic Vibrational Frequencies for 2-Ethyl-3,5-dimethylpyridine

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=N (in pyridine ring) | Stretching | 1600 - 1550 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-H (aliphatic) | Bending | 1470 - 1370 |

| Aromatic Ring | In-plane and out-of-plane bending | Various bands below 1300 |

This table presents the predicted infrared and Raman active vibrational modes for the key functional groups within 2-ethyl-3,5-dimethylpyridine based on general spectroscopic principles.

The analysis of the IR and Raman spectra would allow for the confirmation of the presence of the pyridine ring, the ethyl group, and the methyl groups, thus corroborating the structure of 2-ethyl-3,5-dimethylpyridine.

V. Computational and Theoretical Chemistry Studies on 2 Ethyl 3,5 Dimethylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and energy levels within a molecule. These calculations are essential for predicting a molecule's reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. scispace.com It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. DFT calculations can elucidate the electronic properties and reactivity of substituted pyridines. ias.ac.in

For substituted pyridines, DFT can be employed to calculate various descriptors of reactivity. For instance, studies on other substituted pyridines have shown that the nucleophilicity can be predicted based on calculations of properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. ias.ac.in The presence of electron-donating groups, such as the ethyl and methyl groups in 2-ethyl-3,5-dimethylpyridine, is generally expected to increase the electron density on the pyridine (B92270) ring, thereby influencing its reactivity.

DFT calculations on related pyridine derivatives have been used to understand the mechanisms of various reactions, including nucleophilic substitution. rsc.org These studies can provide insights into the transition states and energy barriers of reactions involving the pyridine ring. For example, in reactions of acyl halides with pyridine, DFT calculations have helped to elucidate the nature of the transition state and the reaction pathway. rsc.org

Molecular Orbital Analysis (HOMO/LUMO) and Reaction Pathways

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.net

Table 1: Illustrative HOMO-LUMO Data for a Related Compound (2,5-Lutidine) This table is for illustrative purposes based on data for a similar compound and does not represent data for 2-Ethyl-3,5-dimethylpyridine.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.1 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.6 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and the influence of the environment on a molecule's behavior.

Conformational Analysis and Intermolecular Interactions

For a flexible molecule like 2-ethyl-3,5-dimethylpyridine, which has a rotatable ethyl group, MD simulations can be used to explore its different possible conformations and their relative energies. This conformational analysis is important as the shape of the molecule can influence its biological activity and physical properties.

MD simulations also allow for the study of intermolecular interactions, such as hydrogen bonding and van der Waals forces, between molecules of 2-ethyl-3,5-dimethylpyridine or with other molecules in a mixture. Understanding these interactions is key to predicting the bulk properties of the substance, such as its boiling point and solubility.

Solvent Effects on Reactivity and Stability

The solvent environment can have a significant impact on the reactivity and stability of a molecule. MD simulations can be used to explicitly model the solvent molecules around 2-ethyl-3,5-dimethylpyridine and study how the solvent influences its structure and behavior. For instance, in a polar solvent, the pyridine nitrogen may form hydrogen bonds, which could affect the molecule's reactivity.

Computational studies on other nitrogen-containing heterocyclic compounds have demonstrated the importance of including solvent effects in theoretical models to accurately predict reaction outcomes. acs.org

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its biological activity. While specific SAR models focused on 2-ethyl-3,5-dimethylpyridine are not widely published, the principles of SAR can be applied to this class of compounds.

SAR studies on pyridine derivatives have been conducted to understand their toxicological profiles. dergipark.org.tr These models often use quantum chemical descriptors, such as HOMO and LUMO energies, and physicochemical properties, like the logarithm of the partition coefficient (logP), to correlate the structure with a specific biological endpoint. For 2-ethyl-3,5-dimethylpyridine, developing an SAR model would involve synthesizing and testing a series of related compounds with systematic variations in their structure to identify the key features responsible for their activity.

Quantitative Structure-Activity Relationship (QSAR) for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. spu.edu.symdpi.com The fundamental principle of QSAR is that the biological effect of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. lkouniv.ac.in By developing a robust QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. spu.edu.sy

The development of a QSAR model typically involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required. For 2-ethyl-3,5-dimethylpyridine, this would involve synthesizing and testing a library of its derivatives.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the biological activity. benthamopenarchives.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. tandfonline.com

For pyridine derivatives, QSAR studies have been successfully applied to understand and predict a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties. benthamopenarchives.comtandfonline.comnih.gov For instance, a 3D-QSAR study on N-[2-(aryl/substituted aryl)-4-oxo-1, 3-thiazolidin-3-yl] pyridine-4-carboxamides suggested that the presence of electron-withdrawing groups on the phenyl ring was favorable for anti-inflammatory activity. benthamopenarchives.com Another study on substituted pyridine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors developed 3D-QSAR models that showed satisfactory predictive capacity, helping to guide the design of new inhibitors. nih.gov

While specific QSAR models for 2-ethyl-3,5-dimethylpyridine are not extensively reported in the literature, the principles from studies on other substituted pyridines can be directly applied. A hypothetical QSAR study on derivatives of 2-ethyl-3,5-dimethylpyridine could explore how modifications to the ethyl and methyl groups, or the introduction of new substituents on the pyridine ring, affect a particular biological endpoint. The resulting models could reveal crucial structural features for activity, such as the optimal size, hydrophobicity, or electronic properties of the substituents.

Table 1: Key Molecular Descriptors in QSAR Studies and Their Significance

| Descriptor Category | Example Descriptors | Significance in Biological Activity |

| Electronic | Hammett constant (σ), Dipole moment | Influences drug-receptor electrostatic interactions and reaction rates. |

| Steric | Molar refractivity (MR), Taft steric parameter (Es) | Relates to the size and shape of the molecule, affecting how it fits into a binding site. |

| Hydrophobic | Partition coefficient (logP), Hydrophobic constants (π) | Governs the transport of the drug through biological membranes and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Wiener index | Describes the branching and connectivity of atoms within the molecule. |

| Quantum Chemical | HOMO/LUMO energies, Atomic charges | Provides insights into the molecule's reactivity and ability to participate in charge-transfer interactions. |

In Silico Screening and Lead Optimization

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. lkouniv.ac.in This approach significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources. Once a "hit" or a "lead" compound like 2-ethyl-3,5-dimethylpyridine is identified, computational methods can be further employed for lead optimization, aiming to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net

There are two main approaches to in silico screening:

Ligand-Based Virtual Screening: This method is used when the 3D structure of the target is unknown but a set of active compounds is available. It involves building a model (a pharmacophore) that captures the essential structural features required for activity and then using this model to screen databases for compounds with similar features. mdpi.com

Structure-Based Virtual Screening: When the 3D structure of the target protein is known, molecular docking can be performed. This involves computationally predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The binding affinity is then estimated using a scoring function, and compounds are ranked based on their predicted affinity.

Following the identification of a lead compound, lead optimization involves making small, targeted chemical modifications to enhance its drug-like properties. researchgate.net Computational tools are invaluable in this process. For example, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-receptor complex, providing insights into the stability of the binding and the role of specific interactions. nih.gov Free energy perturbation (FEP) calculations can be employed to predict the change in binding affinity resulting from a chemical modification, helping to prioritize the most promising analogs for synthesis. acs.org

For 2-ethyl-3,5-dimethylpyridine, if it were identified as a hit in a screening campaign, in silico lead optimization could proceed by exploring various structural modifications. For instance, the ethyl group could be replaced with other alkyl groups to probe a hydrophobic pocket in the binding site. The methyl groups could be substituted with other functionalities to introduce new hydrogen bonding interactions. The nitrogen atom in the pyridine ring is a key site for potential interactions, and its basicity can be modulated through substitution. auctoresonline.org

Table 2: Computational Tools in Lead Optimization

| Computational Tool | Application in Lead Optimization |

| Molecular Docking | Predicts the binding mode and affinity of analogs to the target receptor. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-receptor complex over time to assess binding stability. |

| Free Energy Perturbation (FEP) | Calculates the relative binding free energies of closely related analogs to predict changes in potency. |

| Pharmacophore Modeling | Defines the essential 3D arrangement of functional groups required for biological activity to guide analog design. |

| ADMET Prediction Models | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new analogs. |

Vi. Biological and Pharmacological Research of 2 Ethyl 3,5 Dimethylpyridine

Antimicrobial Properties

Research has indicated that 2-Ethyl-3,5-dimethylpyridine possesses notable antimicrobial properties, showing effectiveness against a variety of microorganisms. This has led to investigations into its potential applications as an antimicrobial agent.

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Studies have demonstrated the efficacy of 2-Ethyl-3,5-dimethylpyridine against both Gram-positive and Gram-negative bacteria. A study involving metabolites from Staphylococcus aureus identified 2-Ethyl-3,5-dimethylpyridine as one of the bioactive compounds. semanticscholar.orgresearchgate.netijpbms.com This suggests a potential role for this compound in the interactions between different bacterial species. The antibacterial activity of metabolites from Staphylococcus aureus, which include 2-Ethyl-3,5-dimethylpyridine, was shown to be particularly high against Escherichia coli. semanticscholar.orgresearchgate.net

In one study, the minimum inhibitory concentration (MIC) of 2-Ethyl-3,5-dimethylpyridine against Escherichia coli was reported to be 50 µg/mL, while against Staphylococcus aureus, it was 30 µg/mL. Another study found that metabolites from Pseudomonas aeruginosa, which also contained 2-Ethyl-3,5-dimethylpyridine, exhibited significant activity against Escherichia coli.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Ethyl-3,5-dimethylpyridine Against Select Bacterial Strains

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

Proposed Mechanisms of Action (e.g., Cell Membrane Disruption)

The proposed mechanism for the antimicrobial action of 2-Ethyl-3,5-dimethylpyridine is believed to involve the disruption of microbial cell membranes. The hydrophobic nature of the compound may allow it to integrate into the lipid bilayer of the cell membrane, leading to structural damage and subsequent cell lysis. This disruption of the cell membrane is a common mechanism of action for many antimicrobial compounds.

Antifungal Activities

In addition to its antibacterial properties, 2-Ethyl-3,5-dimethylpyridine and its derivatives have shown potential antifungal activity. For instance, a study demonstrated that 2-ethyl-5-methyl pyrazine (B50134), a related compound, exhibited significant antifungal activity against Ceratocystis fimbriata, the fungus responsible for black spot disease in sweet potatoes. nih.gov At a sufficient concentration, this compound completely inhibited the mycelial growth of the fungus. nih.gov

Anti-inflammatory Effects

Beyond its antimicrobial capabilities, 2-Ethyl-3,5-dimethylpyridine has been investigated for its potential anti-inflammatory effects.

In vitro and in vivo Studies

In vitro studies have shown that 2-Ethyl-3,5-dimethylpyridine can inhibit the production of pro-inflammatory cytokines. For example, in a study using human macrophages, treatment with the compound led to a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α). Other pyridine (B92270) derivatives have also demonstrated anti-inflammatory effects in both in vitro and in vivo models. nih.gov Some derivatives have shown anti-inflammatory activity comparable or even superior to standard drugs like indomethacin (B1671933) in animal models of inflammation.

Molecular Targets and Signaling Pathways

The anti-inflammatory actions of pyridine derivatives are thought to be mediated through their interaction with specific molecular targets and signaling pathways. One proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Molecular docking studies have suggested that dimethylpyridine derivatives can bind to the active sites of COX enzymes.

Furthermore, the anti-inflammatory effects of some compounds are linked to the modulation of signaling pathways such as the nuclear factor kappa B (NF-κB) pathway. The NF-κB pathway is a crucial regulator of the expression of many pro-inflammatory genes. Additionally, the mitogen-activated protein kinase (MAPK) signaling pathway has been identified as a key player in the anti-inflammatory effects of certain benzylideneacetophenone derivatives, which share some structural similarities with pyridine compounds. nih.gov

Interactions with Biological Systems

The unique structure of 2-Ethyl-3,5-dimethylpyridine, featuring a pyridine ring with ethyl and dimethyl substituents, dictates its reactivity and potential biological interactions. ontosight.ai

Ligand Binding to Metal Centers in Biological Processes

Pyridine and its derivatives are well-recognized for their ability to act as ligands, coordinating with metal ions to form stable complexes. eiu.edunih.gov This capacity is central to many processes in bioinorganic chemistry. eiu.edu The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to bind to metal centers. This interaction can be fundamental in various catalytic and structural roles within biological systems. nih.gov

While specific studies detailing the in-vivo binding of 2-Ethyl-3,5-dimethylpyridine to biological metal centers are not extensively documented in the available literature, its chemical nature as a substituted pyridine suggests it can act as a ligand for metal centers in biological molecules. Such binding could influence the kinetics and outcomes of enzymatic reactions that are metal-dependent. The steric hindrance presented by the ethyl and dimethyl groups may influence the geometry and stability of the resulting metal complexes.

Modulation of Enzyme and Receptor Activity

There is evidence to suggest that 2-Ethyl-3,5-dimethylpyridine may interact with and modulate the activity of various enzymes and receptors, leading to a range of physiological effects. For instance, research has indicated that it can inhibit the production of pro-inflammatory cytokines in vitro. A study involving human macrophages demonstrated that treatment with the compound led to a notable decrease in the levels of tumor necrosis factor-alpha (TNF-α).

Furthermore, the broader family of pyridine derivatives is known to interact with a wide array of biological targets. nih.govnih.govresearchgate.netacs.org The ability of these compounds to modulate enzyme and receptor functions can influence cellular processes like signal transduction and gene expression.

Toxicity and Safety Studies

Understanding the toxicological properties of 2-Ethyl-3,5-dimethylpyridine is crucial for assessing its safety profile. Data is primarily derived from studies on the closely related mixture of 2-ethyl-3,(5 or 6)-dimethylpyrazine, which shares structural similarities and applications.

Acute and Chronic Toxicity Assessments (e.g., LD50)

Acute toxicity studies determine the potential for a substance to cause adverse effects shortly after a single exposure. For the related compound 2-ethyl-3,(5 or 6)-dimethylpyrazine, the oral LD50 in rats has been reported to be approximately 460 mg/kg. nih.govresearchgate.net In dermal toxicity tests on rats, the LD50 was found to be greater than 2000 mg/kg of body weight, indicating low acute toxicity via skin contact. europa.eu

Chronic toxicity assessments provide insight into the effects of long-term exposure. In a 90-day feeding study with rats, a No-Observed-Adverse-Effect Level (NOAEL) for 2-ethyl-3,(5 or 6)-dimethylpyrazine was established at 12.5 mg/kg/day. nih.govresearchgate.net Another 90-day study reported a NOAEL of 17 mg/kg/day for male rats and 18 mg/kg/day for female rats. nih.govresearchgate.net

Acute and Chronic Toxicity Data

| Test Type | Species | Route | Result | Reference |

|---|---|---|---|---|

| Acute LD50 | Rat | Oral | ~460 mg/kg | nih.govresearchgate.net |

| Acute LD50 | Rat | Dermal | >2000 mg/kg | europa.eu |

| Chronic NOAEL (90-day) | Rat | Oral | 12.5 mg/kg/day | nih.govresearchgate.net |

Irritation Potential (Skin, Eyes, Respiratory System)

Safety data indicates that 2-Ethyl-3,5-dimethylpyridine and its close analogs are irritants. ontosight.ainih.govresearchgate.net The compound is classified as causing skin irritation and serious eye irritation. synerzine.com Contact can lead to redness of the skin. synerzine.com Prolonged inhalation of high concentrations may also pose a risk to the respiratory system. synerzine.com In one dermal study with rats, while no systemic toxicity was observed, signs of local irritation such as very slight erythema and crust formation were noted in one animal. europa.eu

Genotoxicity and Mutagenicity Evaluations

Genotoxicity tests are employed to identify substances that can damage genetic material (DNA). nelsonlabs.com A standard initial screen for mutagenic potential is the bacterial reverse mutation assay, commonly known as the Ames test. re-place.be

While specific genotoxicity data for 2-Ethyl-3,5-dimethylpyridine is limited in the reviewed literature, studies on the structurally similar 2-ethyl-3,5-dimethylpyrazine (B18607) have been conducted. This pyrazine derivative was found to be negative in the Ames assay across multiple Salmonella strains (TA98, TA100, TA1535, TA1537, and TA1538) with and without metabolic activation. hpa.gov.tw Additionally, it did not induce unscheduled DNA synthesis in rat hepatocytes. hpa.gov.tw Although some structurally similar pyrazine derivatives have shown clastogenic effects in mammalian cells in vitro, the pyrazine compound itself was non-mutagenic in bacterial assays. nih.govresearchgate.net

Genotoxicity of 2-Ethyl-3,5-dimethylpyrazine

| Test | System | Result | Reference |

|---|---|---|---|

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537, TA1538) | Negative | hpa.gov.tw |

| Unscheduled DNA Synthesis | Rat Hepatocytes | Negative | hpa.gov.tw |

Environmental Impact and Degradation Pathways

The environmental footprint of 2-Ethyl-3,5-dimethylpyridine, a substituted alkylpyridine, is an area of growing interest due to the widespread use of pyridine derivatives and their potential persistence in various environmental compartments. Alkylpyridines are recognized as environmental pollutants, often detected in surface and groundwater near industrial sites. nih.govnih.gov Their presence in the environment necessitates a thorough understanding of their fate, including their persistence, potential for bioaccumulation, and the mechanisms by which they are degraded, both through biological and abiotic processes.

Research indicates that alkylated pyridines are generally expected to be persistent in the environment, not degrading quickly in air, water, soil, or sediments. canada.ca However, they are not expected to accumulate in organisms or biomagnify in the food chain. canada.ca While comprehensive ecotoxicological profiles for 2-Ethyl-3,5-dimethylpyridine are not extensively detailed in publicly available safety data sheets, empirical data on aquatic toxicity for alkylated pyridines suggest they are not highly hazardous to aquatic organisms. canada.ca

Abiotic Degradation:

Abiotic degradation pathways for 2-Ethyl-3,5-dimethylpyridine include thermal and photochemical processes.

Thermal Degradation: At elevated temperatures, typically between 300–500°C, 2-Ethyl-3,5-dimethylpyridine can decompose. This process, known as pyrolysis, results in the formation of smaller pyridine derivatives, such as 3,5-dimethylpyridine, and ethylene (B1197577).

Photochemical Degradation: Exposure to ultraviolet (UV) irradiation can induce photochemical reactions. This leads to the generation of radical intermediates, which can then undergo dimerization or cleavage of the side-chains.

Biotic Degradation:

The biodegradation of pyridine and its derivatives is a critical process in their environmental removal. Microorganisms, particularly bacteria, play a significant role in the breakdown of these compounds. The metabolism of alkylpyridines can proceed through several initial reactions, including reduction of the aromatic ring, oxidation of the aromatic ring, or oxidation of the alkyl group. nih.gov

For 2-Ethyl-3,5-dimethylpyridine, a primary biotic degradation pathway involves the oxidation of its alkyl side chains. This process leads to the formation of pyridine carboxylic acids, such as 3,5-dimethylpyridine-2-carboxylic acid. Ring oxidation is a less common pathway but can occur under strong oxidizing conditions, potentially yielding N-oxides.

Studies on similar alkylpyridines provide further insight into potential degradation mechanisms. For instance, the bacterium Gordonia nitida LE31 has been shown to degrade 3-methylpyridine (B133936) and 3-ethylpyridine. nih.gov The degradation pathway in this organism involves the cleavage of the C-2–C-3 bond of the pyridine ring, a novel pathway for 3-substituted alkylpyridines. nih.gov During this process, formic acid has been identified as a metabolite. nih.gov Given that Gordonia nitida LE31 can degrade both 3-methylpyridine and 3-ethylpyridine, it is plausible that it or other soil bacteria could employ similar ring-cleavage mechanisms for the degradation of 2-Ethyl-3,5-dimethylpyridine.

The table below summarizes the key degradation pathways for 2-Ethyl-3,5-dimethylpyridine and related compounds, based on available research findings.

| Degradation Type | Pathway | Reactants/Conditions | Resulting Products | Citation |

| Abiotic | Thermal Degradation (Pyrolysis) | 300–500°C | Smaller pyridine derivatives (e.g., 3,5-dimethylpyridine), Ethylene | |

| Abiotic | Photochemical Degradation | UV irradiation | Radical intermediates, leading to dimerization or side-chain cleavage | |

| Biotic | Side-Chain Oxidation | Microorganisms | Pyridine carboxylic acids (e.g., 3,5-dimethylpyridine-2-carboxylic acid) | |

| Biotic | Ring Oxidation | Strong oxidizing conditions | N-oxides | |

| Biotic (Inferred from related compounds) | Ring Cleavage (C-2–C-3) | Gordonia nitida LE31 (on 3-methylpyridine and 3-ethylpyridine) | Formic acid | nih.gov |

It is important to note that while these findings provide a foundational understanding, further research is needed to fully elucidate the specific environmental degradation pathways and kinetics of 2-Ethyl-3,5-dimethylpyridine under various environmental conditions.

Vii. Applications of 2 Ethyl 3,5 Dimethylpyridine in Specialized Research Fields

Organic Synthesis Intermediate

As a versatile intermediate, 2-ethyl-3,5-dimethylpyridine is integral to the synthesis of a range of valuable organic compounds. cymitquimica.com Its applications span the pharmaceutical and agrochemical industries, where it serves as a precursor for complex molecules.

The structural framework of 2-ethyl-3,5-dimethylpyridine is a valuable starting point for the synthesis of various pharmaceutical agents. For instance, it is utilized in the creation of nicotine (B1678760) analogs. The hydrogenation of 2-ethyl-3,5-dimethylpyridine can yield piperidine (B6355638) structures, which are key components in certain nicotine analog syntheses.

| Pharmaceutical Application | Precursor Role of 2-Ethyl-3,5-dimethylpyridine |

| Nicotine Analogs | Hydrogenation of the pyridine (B92270) ring to form a piperidine structure, a key component of some nicotine analogs. |

| Omeprazole (B731) | Can be converted to 2,3,5-trimethylpyridine, a starting material for omeprazole synthesis. researchgate.net |

In the field of agrochemicals, 2-ethyl-3,5-dimethylpyridine serves as a precursor for the synthesis of active ingredients in pesticides. The pyridine ring system is a common feature in many agrochemicals, and the specific substitution pattern of 2-ethyl-3,5-dimethylpyridine allows for the creation of targeted and effective crop protection products. jst.go.jp For example, trifluoromethylpyridine derivatives, which are used in a variety of agrochemicals, can be synthesized from pyridine precursors. jst.go.jp

The unique substitution pattern of 2-ethyl-3,5-dimethylpyridine makes it a valuable building block for constructing more complex organic molecules. ontosight.ai Its structure allows for a variety of chemical transformations, enabling the introduction of further functional groups and the extension of the molecular framework. This versatility is exploited in the synthesis of a wide range of organic compounds with potential applications in materials science and medicinal chemistry.

Catalysis Research

The nitrogen atom in the pyridine ring of 2-ethyl-3,5-dimethylpyridine possesses a lone pair of electrons, allowing it to act as a ligand in coordination chemistry. This property is particularly useful in the field of catalysis.

2-Ethyl-3,5-dimethylpyridine can function as a ligand in transition metal-catalyzed reactions. By coordinating to a metal center, it can influence the electronic and steric environment of the catalyst, thereby affecting its activity and selectivity. acs.orgacs.org The use of specific ligands is crucial for optimizing the performance of transition metal catalysts in a variety of chemical transformations, including cross-coupling reactions and hydrosilylation. acs.orgnih.gov

Materials Science